molecular formula C10H10N4S B2970055 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile CAS No. 931252-55-0

2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile

Cat. No.: B2970055
CAS No.: 931252-55-0
M. Wt: 218.28
InChI Key: CGCWBNZETTXKED-UHFFFAOYSA-N
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Description

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile is a chemical compound with the molecular formula C10H10N4S It is a member of the thiopyran family, characterized by a sulfur atom in the ring structure

Mechanism of Action

Mode of Action

For instance, it has been reported that the reaction of 4-aryl-2,6-diamino-4H-thiopyran-3,5-dicarbonitriles with 1-morpholino-1-cyclopentene led to the formation of 4-aryl-2-thioxo-2,5,6,7-tetrahydro-1H-pyrindine-3-carbonitriles . These reactions could potentially influence its interaction with biological targets.

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile. Specific details about how these factors affect the compound’s action are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a dicyano compound in the presence of a sulfur source. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diamino-4-(4-chlorophenyl)-4H-thiopyran-3,5-dicarbonitrile
  • 2,6-Diamino-4-phenyl-4H-thiopyran-3,5-dicarbonitrile

Uniqueness

2,6-Diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds, which may have different substituents on the thiopyran ring.

Properties

IUPAC Name

2,6-diamino-4-cyclopropyl-4H-thiopyran-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c11-3-6-8(5-1-2-5)7(4-12)10(14)15-9(6)13/h5,8H,1-2,13-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCWBNZETTXKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2C(=C(SC(=C2C#N)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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